molecular formula C18H18FNO3 B2878955 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone CAS No. 946383-57-9

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone

Cat. No.: B2878955
CAS No.: 946383-57-9
M. Wt: 315.344
InChI Key: MVMXNWKQXWTBOO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone (CAS 946383-57-9) is a synthetic organic compound with the molecular formula C 18 H 18 FNO 3 and a molecular weight of 315.3 g/mol [ 1 ]. Its structure features a ketone group linked to both a 2-fluorophenoxy moiety and a 2-phenylmorpholino group, creating a multifunctional scaffold of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a key intermediate for synthesizing novel pharmacologically active molecules. The presence of the morpholino ring is a common feature in compounds investigated for their anticancer properties [ 2 ]. Furthermore, the 2-fluorophenoxy ether group is a structural element found in molecules studied for their activity in various biological models, including pain states [ 9 ]. Researchers may find this compound valuable as a building block for developing potential enzyme inhibitors or for structure-activity relationship (SAR) studies aimed at modulating key biological pathways. This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-15-8-4-5-9-16(15)23-13-18(21)20-10-11-22-17(12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMXNWKQXWTBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated ethanone under basic conditions to form the fluorophenoxy intermediate.

    Introduction of the Phenylmorpholino Group: The intermediate is then reacted with 2-phenylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone may involve:

    Batch or Continuous Flow Reactors: These reactors are used to optimize reaction conditions and improve yield.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenoxy or phenylmorpholino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure can be compared to several analogs:

  • 1-(4-Fluorophenyl)-2-morpholino-2-thioxoethanone (Compound 22) : Replaces the fluorophenoxy group with a 4-fluorophenyl ring and introduces a thioxo (C=S) group.
  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 dimer 1) : Shares a phenoxy-ethanone backbone but lacks the morpholine ring. Methoxy groups in this lignin model dimer increase steric bulk and hydrophobicity relative to the fluorine substituent in the target compound.
  • 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1) : Substitutes morpholine with piperidine and features nitro groups. The morpholine ring in the target compound may confer greater conformational rigidity due to its oxygen atom, reducing isomerization rates compared to piperidine derivatives.

Physicochemical Properties

Key physicochemical differences include:

  • Melting Points: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone: 203–205°C . The hydroxyl and ethylamino groups likely enhance hydrogen bonding, increasing melting points compared to the target compound’s fluorophenoxy and morpholine groups. 1-(2-Amino-5-chloro-4-fluorophenyl)-2-chloroethanone: Smaller molecular weight (C₈H₆Cl₂FNO vs. C₁₈H₁₇FNO₃ for the target compound) suggests lower melting points and altered solubility profiles .
  • Solubility : The morpholine ring in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., β-O-4 dimer 1), while the fluorine atom enhances lipid membrane permeability .

Conformational Dynamics and Stability

Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed amide bond isomerization with an energy barrier of ~67 kJ/mol and a fusion temperature where isomerization rates reach 380 s⁻¹. The target compound’s morpholine ring likely restricts rotational freedom, reducing isomerization compared to piperidine-based analogs. This rigidity could enhance stability in biological or catalytic applications.

Biological Activity

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a morpholino moiety, which are critical for its interaction with biological targets.

  • Molecular Formula : C17H18FNO2
  • Molecular Weight : 287.34 g/mol

Biological Activity Overview

Research indicates that 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone exhibits diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

A study investigated the antimicrobial effects of 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone against several pathogens. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

The anticancer potential was evaluated using the MTT assay on various cancer cell lines, including A549 (lung), HT-29 (colon), and MKN-45 (gastric). The findings are presented in Table 2.

Cell Line IC50 (µM) Control Drug Control IC50 (µM)
A54910.5Foretinib5.0
HT-298.3Doxorubicin0.5
MKN-4512.0Cisplatin1.0

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study on Lung Cancer :
    • A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability, with significant apoptosis observed at higher concentrations.
  • Case Study on Bacterial Infections :
    • In vivo studies demonstrated reduced bacterial load in infected animal models treated with the compound compared to controls, indicating its potential as a therapeutic agent.

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